molecular formula C16H18BrNO3 B044084 (1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide CAS No. 105990-27-0

(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide

Cat. No. B044084
M. Wt: 352.22 g/mol
InChI Key: KNUKFIRMGSQPEM-UQKRIMTDSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves strategies like the Pictet-Spengler reaction, which is a classical method for constructing tetrahydroisoquinoline frameworks. This method includes condensation reactions involving phenethylamines and aldehydes under acidic conditions. For example, the synthesis of related compounds has been explored through modifications of tyrosine, indicating a potential route for synthesizing the target compound by adapting the Pictet-Spengler reaction to specific functional groups present in the target molecule (Verschueren et al., 1992).

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is critical in determining their chemical reactivity and biological activity. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating these structures. These compounds often exhibit stereochemistry that can influence their interactions with biological targets. For instance, the resolution and stereochemistry of similar compounds have been determined, which highlights the importance of stereochemical configurations in the biological activities of these molecules (Mondeshka et al., 1992).

Chemical Reactions and Properties

Tetrahydroisoquinoline derivatives undergo various chemical reactions, including N-methylation and hydroxylation, that modify their chemical properties. These reactions can significantly affect their pharmacological profiles by altering their affinity for biological receptors. The synthesis and reactivity of these compounds depend on their functional groups, which can be manipulated to explore different chemical and biological properties (Kametani et al., 1970).

Physical Properties Analysis

The physical properties of tetrahydroisoquinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for the compound's formulation and application in scientific research. For example, the crystalline structure can provide insights into the compound's stability and reactivity, which are crucial for its handling and storage (Gzella et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, acid-base behavior, and redox characteristics, define the compound's utility in various scientific applications. Tetrahydroisoquinoline derivatives can participate in electrophilic and nucleophilic reactions, impacting their synthesis and modifications. Understanding these properties is essential for developing new compounds with desired biological or chemical functionalities (Kobayashi et al., 1995).

Scientific Research Applications

Therapeutic Potential and Mechanisms of Action

(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide belongs to a class of compounds known for their diverse therapeutic activities, primarily due to the tetrahydroisoquinoline scaffold. This compound, alongside its derivatives, has been explored for various pharmacological applications, highlighting the breadth of research into its potential benefits.

Anticancer Activities : Tetrahydroisoquinoline derivatives have been studied for their anticancer properties, with some derivatives showing promise in drug discovery for cancer treatment. Their mechanism involves interfering with cancer cell proliferation and inducing apoptosis, providing a foundation for developing novel anticancer drugs Singh & Shah, 2017.

Neuroprotective Effects : Research has identified compounds within the tetrahydroisoquinoline family that exhibit neuroprotective, antiaddictive, and antidepressant-like activities in animal models of central nervous system disorders. These effects are attributed to mechanisms such as MAO inhibition, free radical scavenging, and modulation of the glutamatergic system Antkiewicz‐Michaluk et al., 2018.

Modulation of Catecholaminergic Transmission : Derivatives of tetrahydroisoquinoline, like salsolinol, have been proposed to modulate catecholaminergic transmission, suggesting a potential role in the regulation of neurochemical processes related to dopamine, norepinephrine, and epinephrine. This could have implications for the treatment of Parkinson's disease and other neurodegenerative conditions Mravec, 2006.

Antidepressant Properties : The antidepressant activity of tetrahydroisoquinoline compounds, such as nomifensine, has been noted for its similarity to tricyclic antidepressants but with a unique mechanism of action focusing on the inhibition of dopamine and noradrenaline re-uptake. This distinct pharmacological profile suggests its utility in treating depressive illness with fewer side effects compared to traditional antidepressants Brogden et al., 2012.

properties

IUPAC Name

(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUKFIRMGSQPEM-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide

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